molecular formula C16H23BrN2O2 B1391861 Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate CAS No. 917925-62-3

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

Cat. No.: B1391861
CAS No.: 917925-62-3
M. Wt: 355.27 g/mol
InChI Key: TYRPHFVVJIVRRC-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₆H₂₃BrN₂O₂ and a molecular weight of 355.28 g/mol . It is a piperidine derivative that features a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, also known as 1-Boc-4-AP , is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptors agonists, indicating that the primary target of this compound is likely the opioid receptors.

Mode of Action

After being converted into fentanyl or its analogues, it can bind to the opioid receptors, particularly the mu-opioid receptor, leading to a decrease in the perception of pain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in pain perception and response. When the final product, fentanyl or its analogues, binds to the opioid receptors, it inhibits the release of nociceptive (pain signal) neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

The final products, fentanyl and its analogues, are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their analgesic effects .

Result of Action

The primary result of the action of this compound, through its conversion to fentanyl and its analogues, is potent analgesia or pain relief . These compounds can also cause side effects such as respiratory depression, nausea, and dependence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other drugs or food, can affect the metabolism and excretion of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

    Final Assembly: The protected amino group is then coupled with the piperidine ring to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRPHFVVJIVRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678275
Record name tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917925-62-3
Record name tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
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Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
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Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
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Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

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